molecular formula C17H23FN2 B13908773 N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine

N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine

Cat. No.: B13908773
M. Wt: 274.38 g/mol
InChI Key: BMHFWNNOORFSHI-UHFFFAOYSA-N
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Description

N-[(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine (referred to as MSC1094308 in and ) is a synthetic compound featuring a tetrahydrocarbazole core substituted with a fluorine atom at position 6 and a butan-1-amine chain at the 3-position methyl group. Its molecular formula is C29H29F3N2, with a molecular weight of 462.55 g/mol and a LogP value of 7, indicating high lipophilicity . It is soluble in DMSO (2 mg/mL) and stable for years under proper storage conditions (-20°C) .

Properties

Molecular Formula

C17H23FN2

Molecular Weight

274.38 g/mol

IUPAC Name

N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C17H23FN2/c1-2-3-8-19-11-12-4-6-16-14(9-12)15-10-13(18)5-7-17(15)20-16/h5,7,10,12,19-20H,2-4,6,8-9,11H2,1H3

InChI Key

BMHFWNNOORFSHI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic approach to N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine typically involves:

  • Construction of the fluorinated tetrahydrocarbazole core.
  • Functionalization at the 3-position to introduce a suitable leaving group or reactive handle.
  • Subsequent substitution with butan-1-amine or its derivatives.

Preparation of the 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Core

A key intermediate in the synthesis is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester, which can be prepared via Fischer indole synthesis:

  • Starting materials: 4-cyclohexanonecarboxylic acid ethyl ester and 4-fluorophenylhydrazine hydrochloride.
  • Reaction conditions: Reflux in anhydrous ethanol for approximately 16 hours.
  • Work-up: Cooling to precipitate the product, filtration, solvent removal, and partitioning between water and ethyl acetate.
  • Purification: Drying organic layer over sodium sulfate, evaporation, and recrystallization from ethyl acetate/heptane.
  • Yield: High yield reported (~98%) with melting point 115-117 °C.

This step efficiently constructs the tetrahydrocarbazole ring system with a fluorine substituent at position 6.

Representative Synthetic Route Summary Table

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 4-Cyclohexanonecarboxylic acid ethyl ester + 4-fluorophenylhydrazine hydrochloride Reflux in anhydrous ethanol, 16 h 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester 98%, mp 115-117 °C
2 Above ester intermediate Conversion to reactive intermediate (e.g., aldehyde, halide) Activated 3-position carbazole intermediate Conditions vary; base or halogenation agents used
3 Activated intermediate + butan-1-amine Nucleophilic substitution, organic solvent, base catalyst This compound Purification by crystallization or chromatography

Alternative Synthetic Considerations and Structure-Activity Insights

  • The carbazole scaffold is often synthesized via Fischer indole synthesis, a well-established method for indole and carbazole derivatives.
  • Modifications on the carbazole ring, especially fluorination, are introduced via substituted hydrazines or post-synthetic halogenation.
  • Structure-activity relationship studies indicate the importance of the amine side chain and the fluorine substituent for biological activity, suggesting that synthetic methods must preserve stereochemistry and substitution patterns.
  • Simplification or deconstruction of the carbazole ring reduces activity, emphasizing the need for careful synthetic control.

Summary and Expert Remarks

The preparation of this compound involves:

  • Efficient synthesis of the fluorinated tetrahydrocarbazole core via Fischer indole synthesis using fluorophenylhydrazine derivatives.
  • Functionalization at the 3-position to introduce a reactive group suitable for nucleophilic substitution.
  • Coupling with butan-1-amine to yield the final compound.

The methods reported in patent literature provide robust routes with high yields and purity, suitable for scale-up and further medicinal chemistry optimization. The fluorine substitution and amine linkage are critical for the compound's activity profile, guiding synthetic precision.

Chemical Reactions Analysis

N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

  • Structure : Retains the tetrahydrocarbazole core and fluorine at position 6 but replaces the butan-1-amine side chain with a primary amine at position 1.
  • Molecular Formula : C12H13FN2 (MW: 204.25 g/mol) .
  • Key Differences :
    • Smaller molecular weight and reduced complexity compared to MSC1094308.
    • Absence of the butan-1-amine chain may limit membrane permeability or target engagement.
  • Implications : Simpler structure could enhance synthetic accessibility but reduce specificity in biological systems.

2-{4-Methyl-N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]benzenesulfonamido}ethyl 4-Methylbenzene Sulfonate

  • Structure : Tetrahydrocarbazole core with a sulfonamide-ethyl-sulfonate substituent instead of fluorine and butan-1-amine.
  • Molecular Weight : 552.69 g/mol .
  • Crystal structure analysis reveals N–H···O and C–H···O hydrogen bonds, which may enhance binding to polar targets .
  • Implications : Sulfonamide derivatives are often explored for enzyme inhibition (e.g., antitumor or CNS applications) .

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic Acid Ethyl Ester

  • Structure : Ethyl ester at the 3-position instead of the butan-1-amine chain.
  • Synthesis : Intermediate in MSC1094308’s preparation via Fischer indole synthesis .
  • Key Differences :
    • Ester group increases polarity (lower LogP) compared to MSC1094308.
    • Likely metabolized to carboxylic acid in vivo, altering pharmacokinetics.
  • Implications : Serves as a precursor for further functionalization but lacks the amine-mediated bioactivity of MSC1094308.

N-[(2,4-Dichlorophenyl)methyl]butan-1-amine

  • Structure : Shares the butan-1-amine chain but replaces the tetrahydrocarbazole core with a dichlorophenyl group.
  • Molecular Formula : C11H14Cl2N (MW: 240.14 g/mol) .
  • Chlorine substituents may confer reactivity or toxicity concerns.
  • Implications : Highlights the importance of the tetrahydrocarbazole scaffold in MSC1094308’s activity.

1H-Carbazol-3-amine, 2,3,4,9-Tetrahydro-N,7-dimethyl-

  • Structure : Tetrahydrocarbazole core with methyl groups at N and position 6.
  • CAS No.: 60481-65-4 .
  • Key Differences :
    • Methylation at the amine reduces hydrogen-bonding capacity.
    • Position 7 methylation may sterically hinder target interactions.
  • Implications: Demonstrates how minor substituent changes impact receptor selectivity.

Comparative Analysis (Table 1)

Compound Name Molecular Weight (g/mol) LogP Solubility Key Substituents Biological Activity
MSC1094308 462.55 7 DMSO: 2 mg/mL 6-Fluoro, butan-1-amine Induces polyubiquitin accumulation
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine 204.25 N/A N/A 6-Fluoro, primary amine Not reported
Sulfonamide derivative 552.69 N/A Likely polar Sulfonamide, sulfonate Structural studies
Carbazole ethyl ester N/A ~5 Ethanol-soluble 6-Fluoro, ethyl ester Synthetic intermediate
Dichlorophenyl derivative 240.14 N/A N/A Dichlorophenyl, butan-1-amine Industrial use

Key Findings and Implications

Structural Core : The tetrahydrocarbazole scaffold is critical for MSC1094308’s activity. Analogs lacking this core (e.g., dichlorophenyl derivative) show divergent applications .

Substituent Effects :

  • Fluorine at position 6 : Enhances electronic properties and possibly target affinity.
  • Butan-1-amine chain : Contributes to lipophilicity and membrane penetration but reduces solubility.

Biological Activity : MSC1094308’s polyubiquitin induction is unique among analogs, suggesting specificity in proteostasis pathways .

Synthetic Complexity : MSC1094308 requires multi-step synthesis (e.g., Fischer indole reaction) , whereas simpler analogs (e.g., primary amine derivative) are more accessible .

Biological Activity

N-[(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its structure, synthesis, and biological properties based on diverse sources.

Compound Overview

  • IUPAC Name : N-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)butan-1-amine
  • CAS Number : 2219319-97-6
  • Molecular Formula : C17H23FN2
  • Molecular Weight : 274.38 g/mol

The compound features a carbazole moiety that is known for various biological activities, including anticancer and neuroprotective effects.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoro-2,3,4,9-tetrahydrocarbazole with butan-1-amine under controlled conditions. The specific reaction conditions can influence the yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that compounds related to carbazole derivatives exhibit notable anticancer activity. For instance:

CompoundCell LineIC50 (µg/mL)
N-(6-Fluoro-carbazole)A431 (epidermoid carcinoma)1.98 ± 1.22
N-(6-Fluoro-carbazole)Jurkat (T-cell leukemia)1.61 ± 1.92

These findings suggest that the presence of the fluoro group enhances the cytotoxicity against certain cancer cell lines .

Neuroprotective Effects

The carbazole scaffold has been associated with neuroprotective effects. Compounds similar to this compound have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant properties.

Structure–Activity Relationship (SAR)

The SAR studies have revealed that:

  • Fluorine Substitution : The introduction of a fluorine atom at the 6-position significantly enhances biological activity.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the amine can influence solubility and bioavailability.
  • Aromatic Interactions : The presence of aromatic rings contributes to increased interaction with biological targets due to π-stacking interactions.

Case Studies

In a study conducted on various derivatives of carbazole compounds:

  • Case Study 1 : A derivative similar to N-(6-fluoro-carbazole) was tested for its ability to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to controls.
  • Case Study 2 : Neuroprotective assays demonstrated that another derivative could reduce oxidative stress markers in neuronal cell cultures by up to 40%, indicating potential for treating neurodegenerative conditions.

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